1H-1,2,3-Triazole
Overview
Description
Synthesis Analysis
The synthesis of 1H-1,2,3-triazoles has been a subject of considerable interest due to their relevance in various fields. A prevalent method for synthesizing these compounds involves the azide-alkyne Huisgen cycloaddition, which is a cornerstone of click chemistry. This reaction allows for the facile and efficient assembly of 1,2,3-triazoles under mild conditions, offering a versatile approach to a wide range of substituted triazoles (Nemallapudi et al., 2021). Additionally, novel synthetic procedures suitable for large-scale preparation have been developed, highlighting the importance of this heterocycle in synthetic chemistry (Zhong Yu, 2001).
Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazoles has been extensively studied using various spectroscopic methods. High precision measurements of spectroscopic constants for 1H-1,2,3-triazole isotopologues have enabled the determination of semi-experimental equilibrium structures, providing insight into the bond distances and angles of this heterocycle. These studies contribute to our understanding of the structural features that underlie the properties and reactivity of 1H-1,2,3-triazoles (Zdanovskaia et al., 2022).
Chemical Reactions and Properties
1H-1,2,3-Triazoles are known for their diverse chemical reactivity, which enables their use in a wide array of applications. They can participate in supramolecular interactions, such as hydrogen and halogen bonding, due to their highly polarized carbon atom and nitrogen-rich nature. This reactivity pattern allows for the development of complex supramolecular architectures and has implications in areas ranging from coordination chemistry to anion recognition (Schulze & Schubert, 2014).
Physical Properties Analysis
The physical properties of 1H-1,2,3-triazoles, such as thermal stability and photochromic behavior, have been investigated. For instance, 1,1'-azobis-1,2,3-triazole exhibits significant thermal stability and interesting photochromic properties, making these compounds attractive for the development of new materials and functional molecules (Li et al., 2010).
Chemical Properties Analysis
The chemical properties of 1H-1,2,3-triazoles, including their role as bioisosteres in medicinal chemistry, underscore their versatility and utility in drug design. These compounds can mimic various functional groups, enabling the synthesis of new active molecules with antimicrobial, antiviral, and antitumor activities. This bioisosteric capability highlights the broad utility of 1H-1,2,3-triazoles in the development of novel therapeutic agents (Bonandi et al., 2017).
Scientific Research Applications
1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound that has found broad applications in various scientific fields . Here are some of the fields where it is applied:
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Drug Discovery : 1H-1,2,3-Triazole plays a vital role in pharmaceuticals . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
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Organic Synthesis : 1H-1,2,3-Triazole is used in organic synthesis due to its high chemical stability and strong dipole moment .
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Polymer Chemistry : 1H-1,2,3-Triazole is used in polymer chemistry, where it contributes to the development of new materials .
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Supramolecular Chemistry : In supramolecular chemistry, 1H-1,2,3-Triazole is used due to its ability to form hydrogen bonds .
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Bioconjugation and Chemical Biology : 1H-1,2,3-Triazole is used in bioconjugation and chemical biology for the creation of complex structures .
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Fluorescent Imaging and Materials Science : 1H-1,2,3-Triazole is used in fluorescent imaging and materials science, contributing to the development of new imaging techniques and materials .
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Carbonic Anhydrase-II Inhibitors : A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . The compounds showed moderate inhibition potential against the carbonic anhydrase-II enzyme .
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Ionic Liquids : 1H-1,2,3-Triazoles have been used in the synthesis of ionic liquids . The use of ionic liquids as solvents can improve the reaction rate and regioselectivity of the cycloaddition reaction .
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Biological Activity : 1H-1,2,3-Triazoles have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They are part of essential building blocks like amino acids, nucleotides, etc .
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Carbonic Anhydrase-II Inhibitors : A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . The compounds showed moderate inhibition potential against the carbonic anhydrase-II enzyme .
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Ionic Liquids : 1H-1,2,3-Triazoles have been used in the synthesis of ionic liquids . The use of ionic liquids as solvents can improve the reaction rate and regioselectivity of the cycloaddition reaction .
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Biological Activity : 1H-1,2,3-Triazoles have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They are part of essential building blocks like amino acids, nucleotides, etc .
Safety And Hazards
properties
IUPAC Name |
2H-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENRTYMTSOGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870495 | |
Record name | 1H-1,2,3-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Triazole | |
CAS RN |
288-35-7, 288-36-8, 37306-44-8 | |
Record name | 2H-1,2,3-Triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,3-Triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Diazapyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-1,2,3-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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